Tamsulosin hydrochloride
Overview
Description
Tamsulosin hydrochloride is a medication primarily used to treat symptoms of benign prostatic hyperplasia (BPH) and chronic prostatitis. It is also used to facilitate the passage of kidney stones. This compound works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .
Mechanism of Action
Target of Action
Tamsulosin hydrochloride primarily targets the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The alpha-1A subtype is the most abundant subtype in the human prostate .
Mode of Action
This compound is an antagonist of alpha-1A and alpha-1B adrenergic receptors . Antagonism of these receptors leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation allows for better urinary flow .
Biochemical Pathways
The biochemical pathway affected by Tamsulosin involves the alpha-1A and alpha-1B adrenergic receptors. By blocking these receptors, Tamsulosin interferes with the normal contraction of the smooth muscle in the prostate and bladder, leading to their relaxation . This relaxation improves urinary flow and decreases symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Tamsulosin is predominantly metabolized by CYP3A4 and CYP2D6 enzymes . CYP3A4 is responsible for the deethylation of Tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite, while CYP2D6 is responsible for the hydroxylation of Tamsulosin to the M-3 metabolite and the demethylation of Tamsulosin to the M-4 metabolite . The elimination half-life of Tamsulosin is approximately 9–13 hours .
Result of Action
The molecular and cellular effects of Tamsulosin’s action result in the relaxation of smooth muscle in the prostate and bladder . This relaxation improves urinary flow and decreases symptoms of benign prostatic hyperplasia .
Action Environment
The action, efficacy, and stability of Tamsulosin can be influenced by various environmental factors. For instance, the absorption peak of this compound in 0.1N NaOH was found to be at 279nm This suggests that the pH of the environment could potentially affect the absorption and thus the effectiveness of Tamsulosin
Biochemical Analysis
Biochemical Properties
Tamsulosin hydrochloride plays a crucial role in biochemical reactions by selectively binding to alpha-1A and alpha-1B adrenergic receptors. These receptors are predominantly found in the prostate and bladder. The interaction between this compound and these receptors leads to the relaxation of smooth muscle tissues, thereby improving urinary flow. The compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which convert it into various metabolites .
Cellular Effects
This compound affects various cell types, particularly those in the prostate and bladder. It influences cellular functions by binding to alpha-1A adrenergic receptors, leading to the relaxation of smooth muscle cells. This interaction impacts cell signaling pathways, reducing intracellular calcium levels and inhibiting muscle contraction. Additionally, this compound can affect gene expression related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to alpha-1A and alpha-1B adrenergic receptors. By blocking these receptors, this compound prevents the binding of norepinephrine, a neurotransmitter responsible for muscle contraction. This inhibition leads to the relaxation of smooth muscle tissues in the prostate and bladder neck, facilitating better urine flow. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and subsequent effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its efficacy in relaxing smooth muscle tissues over extended periods. Prolonged exposure may lead to adaptive changes in cellular function, such as receptor desensitization .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively relaxes smooth muscle tissues without significant adverse effects. At higher doses, this compound can cause hypotension and other cardiovascular effects due to its action on alpha-1B adrenergic receptors in blood vessels. Toxicity studies have shown that extremely high doses can lead to adverse effects such as dizziness and gastrointestinal disturbances .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. These enzymes convert the compound into several metabolites, including M-1, M-3, and M-4. The metabolic pathways involve deethylation, oxidative deamination, and hydroxylation reactions. The metabolites are then excreted primarily through the kidneys. The interaction with these enzymes is crucial for the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound exhibits high plasma protein binding, particularly to alpha-1-acid glycoprotein. This binding affects its distribution and bioavailability. This compound is primarily localized in the prostate, bladder, and other tissues with high expression of alpha-1 adrenergic receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with alpha-1 adrenergic receptors on the cell membrane. The compound does not typically enter the nucleus or other organelles. Its activity is mainly confined to the cell membrane and cytoplasmic regions, where it exerts its muscle-relaxing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tamsulosin hydrochloride involves several steps. One common method includes the condensation of an appropriately substituted benzyl methyl ketone with a substituted phenoxy amine, followed by reduction of the resulting imino compound . Another method involves the conversion of a hydroxy-substituted analogue of tamsulosin by halogenation followed by reduction .
Industrial Production Methods: Industrial production of this compound often employs novel intermediates such as quaternized benzylidene ammonium salts and Schiff’s bases. These intermediates are then subjected to specific reaction conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Tamsulosin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives of tamsulosin.
Reduction: Reduced forms of tamsulosin.
Substitution: Substituted tamsulosin derivatives.
Scientific Research Applications
Tamsulosin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving alpha-1 adrenoceptor antagonists.
Biology: Investigated for its effects on smooth muscle relaxation and urinary flow.
Medicine: Extensively used in the treatment of BPH, chronic prostatitis, and kidney stones.
Industry: Utilized in the development of pharmaceuticals targeting urinary tract disorders.
Comparison with Similar Compounds
Alfuzosin: Another alpha-1 blocker used to treat BPH.
Doxazosin: An alpha-1 blocker with similar applications in treating BPH and hypertension.
Silodosin: A selective alpha-1A receptor antagonist used for BPH.
Terazosin: An alpha-1 blocker used for BPH and hypertension.
Uniqueness of Tamsulosin Hydrochloride: this compound is unique due to its high selectivity for alpha-1A and alpha-1B adrenoceptors, which are primarily located in the prostate and bladder. This selectivity results in fewer cardiovascular side effects compared to other alpha-1 blockers .
Properties
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106138-88-9 (Parent) | |
Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046628 | |
Record name | Tamsulosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106463-17-6 | |
Record name | Tamsulosin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamsulosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMSULOSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tamsulosin Hydrochloride?
A1: this compound is a selective alpha-1A-adrenergic receptor antagonist. [] It works by blocking the action of norepinephrine at these receptors, which are found in high concentrations in the smooth muscle of the prostate and bladder neck. [] This blockade leads to relaxation of the smooth muscle, reducing urethral resistance and improving urine flow in patients with benign prostatic hyperplasia (BPH).
Q2: How does the action of this compound differ from other alpha-blockers?
A2: While this compound shares its mechanism of action with other alpha-blockers, it exhibits higher selectivity for the alpha-1A-adrenergic receptor subtype. [] This selectivity contributes to its favorable side effect profile, particularly with regard to cardiovascular effects, as it minimally affects blood pressure compared to less selective alpha-blockers. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H28N2O5S · HCl, and its molecular weight is 459.96 g/mol. []
Q4: Has research investigated the stability of this compound in different formulations?
A4: Yes, studies have explored various formulation strategies to enhance the stability, solubility, and bioavailability of this compound. [, , ] Researchers have investigated different excipients, such as Eudragit® polymers and ethylcellulose, to develop sustained-release formulations. [, ] These formulations aim to control the drug release rate and potentially improve patient compliance by reducing dosing frequency.
Q5: How is this compound absorbed and metabolized in the body?
A5: Following oral administration, this compound is well absorbed from the gastrointestinal tract. [, ] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, and its metabolites are excreted in urine and feces. []
Q6: What preclinical models have been used to evaluate the efficacy of this compound?
A6: Researchers have employed various animal models, including rodent models of BPH, to assess the efficacy of this compound. [, ] These studies investigate the compound's impact on parameters such as urine flow rate, bladder weight, and prostatic smooth muscle tone.
Q7: What clinical studies have been conducted to evaluate the long-term efficacy and safety of this compound in treating BPH?
A7: Several clinical trials have investigated the long-term use of this compound for BPH management. [, ] These studies, often conducted over 12 weeks or longer, have demonstrated that this compound provides sustained improvement in urinary symptoms and quality of life in men with BPH. [, ]
Q8: What potential toxicological effects have been observed in preclinical studies with this compound?
A8: Preclinical studies have indicated a potential link between this compound administration and an increased incidence of mammary tumors in female rodents. [] Further research suggests that this effect might be associated with the drug's influence on prolactin levels, rather than a direct carcinogenic effect. []
Q9: What analytical techniques have been employed to quantify this compound in pharmaceutical formulations?
A9: Researchers have developed and validated various analytical methods for the accurate and precise quantification of this compound in pharmaceutical formulations. These methods include:
- High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity and selectivity, HPLC enables the separation and quantification of this compound in the presence of other compounds. [, , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective alternative for quantifying this compound in pharmaceutical dosage forms. [, ]
- UV Spectrophotometry: Utilizing the compound's specific absorbance properties, UV spectrophotometry provides a simple and accessible method for quantifying this compound. [, , ]
Q10: What is the importance of analytical method validation in the context of this compound analysis?
A10: Method validation ensures the accuracy, precision, specificity, and reliability of analytical methods used for quantifying this compound in various matrices. [] This process is crucial for quality control purposes during drug development, manufacturing, and distribution to guarantee the safety and efficacy of the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.